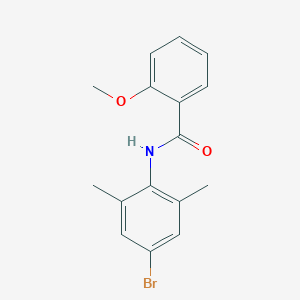![molecular formula C25H18N2O3 B245111 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide](/img/structure/B245111.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide typically involves the condensation of 2-naphthoic acid with 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions include quinones, reduced amides, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells . Additionally, its antimicrobial effects could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Shares the benzoxazole moiety but lacks the naphthamide group.
2-(2-Hydroxyphenyl)benzoxazole: Similar structure but with a hydroxy group instead of the methoxy group.
2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide is unique due to its combination of the benzoxazole and naphthamide moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H18N2O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18N2O3/c1-29-22-13-12-19(25-27-20-8-4-5-9-23(20)30-25)15-21(22)26-24(28)18-11-10-16-6-2-3-7-17(16)14-18/h2-15H,1H3,(H,26,28) |
InChI Key |
RKINGUXKJJXGGZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B245045.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)


![5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B245051.png)
![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)
